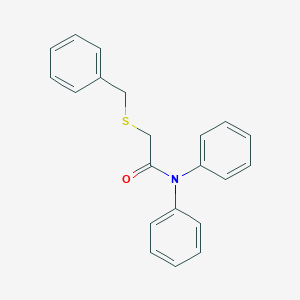![molecular formula C28H28N2O2 B303995 N-{1-[(4-benzyl-1-piperidinyl)carbonyl]-2-phenylvinyl}benzamide](/img/structure/B303995.png)
N-{1-[(4-benzyl-1-piperidinyl)carbonyl]-2-phenylvinyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[(4-benzyl-1-piperidinyl)carbonyl]-2-phenylvinyl}benzamide, also known as BPV(Phen), is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
N-{1-[(4-benzyl-1-piperidinyl)carbonyl]-2-phenylvinyl}benzamide(Phen) exerts its therapeutic effects by inhibiting the activity of protein tyrosine phosphatases (PTPs), which are enzymes that play a critical role in regulating cellular signaling pathways. N-{1-[(4-benzyl-1-piperidinyl)carbonyl]-2-phenylvinyl}benzamide(Phen) acts as a competitive inhibitor of PTPs, thereby modulating various signaling pathways involved in cell proliferation, survival, and differentiation.
Biochemical and Physiological Effects:
N-{1-[(4-benzyl-1-piperidinyl)carbonyl]-2-phenylvinyl}benzamide(Phen) has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of oxidative stress and inflammation. Moreover, it has been found to have anti-angiogenic properties by inhibiting the formation of new blood vessels.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-{1-[(4-benzyl-1-piperidinyl)carbonyl]-2-phenylvinyl}benzamide(Phen) in lab experiments is its specificity and potency in inhibiting PTPs. Moreover, it has been found to be relatively non-toxic and well-tolerated in animal studies. However, one of the limitations of using N-{1-[(4-benzyl-1-piperidinyl)carbonyl]-2-phenylvinyl}benzamide(Phen) is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research on N-{1-[(4-benzyl-1-piperidinyl)carbonyl]-2-phenylvinyl}benzamide(Phen), including the development of more potent and selective PTP inhibitors, the evaluation of its efficacy in animal models of various diseases, and the exploration of its potential use in combination with other therapeutic agents. Moreover, further studies are needed to elucidate the molecular mechanisms underlying its therapeutic effects and to identify its potential targets in various signaling pathways.
Conclusion:
In conclusion, N-{1-[(4-benzyl-1-piperidinyl)carbonyl]-2-phenylvinyl}benzamide(Phen) is a promising chemical compound that has shown potential therapeutic applications in various fields. Its ability to inhibit PTPs and modulate various signaling pathways makes it an attractive candidate for the development of novel therapeutics. However, further research is needed to fully understand its mechanism of action and to evaluate its efficacy and safety in clinical trials.
Synthesis Methods
N-{1-[(4-benzyl-1-piperidinyl)carbonyl]-2-phenylvinyl}benzamide(Phen) can be synthesized through a multi-step process involving the reaction of 4-benzylpiperidine, benzaldehyde, and benzoyl chloride in the presence of a base and a catalyst. The final product is obtained through recrystallization and purification methods.
Scientific Research Applications
N-{1-[(4-benzyl-1-piperidinyl)carbonyl]-2-phenylvinyl}benzamide(Phen) has been extensively studied for its potential therapeutic applications in various fields, including cancer, neurodegenerative diseases, and inflammation. It has been shown to exhibit anti-cancer properties by inducing apoptosis and inhibiting tumor growth in various cancer cell lines. In addition, N-{1-[(4-benzyl-1-piperidinyl)carbonyl]-2-phenylvinyl}benzamide(Phen) has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Moreover, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
properties
Product Name |
N-{1-[(4-benzyl-1-piperidinyl)carbonyl]-2-phenylvinyl}benzamide |
|---|---|
Molecular Formula |
C28H28N2O2 |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-[(Z)-3-(4-benzylpiperidin-1-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C28H28N2O2/c31-27(25-14-8-3-9-15-25)29-26(21-23-12-6-2-7-13-23)28(32)30-18-16-24(17-19-30)20-22-10-4-1-5-11-22/h1-15,21,24H,16-20H2,(H,29,31)/b26-21- |
InChI Key |
AWDYISYQPHXNTF-QLYXXIJNSA-N |
Isomeric SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)/C(=C/C3=CC=CC=C3)/NC(=O)C4=CC=CC=C4 |
SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C(=CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C(=CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-amino-N-(2-methoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B303913.png)
![3-amino-N-(2-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B303914.png)
![(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methylphenyl)methanone](/img/structure/B303915.png)
![(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methoxyphenyl)methanone](/img/structure/B303916.png)

![3-amino-N,N-diphenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B303921.png)
![3-amino-6-tert-butyl-N,N-diphenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B303922.png)
![3-amino-N,N-diphenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B303924.png)
![2-[(3-cyano-6-methylpyridin-2-yl)sulfanyl]-N,N-diphenylacetamide](/img/structure/B303927.png)
![2-{[6-amino-3,5-dicyano-4-(3,4,5-trimethoxyphenyl)pyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B303929.png)
![2-[(6-tert-butyl-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B303930.png)
![1-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)-2,5-pyrrolidinedione](/img/structure/B303932.png)
![3-[(Cyclopropylmethyl)(propyl)amino]-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyrrolidine-2,5-dione](/img/structure/B303933.png)
![3-[3-(Hydroxymethyl)-1-piperidinyl]-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione](/img/structure/B303934.png)